molecular formula C8H10N2O B1396642 5-(Dimethylamino)pyridine-2-carbaldehyde CAS No. 31191-06-7

5-(Dimethylamino)pyridine-2-carbaldehyde

Cat. No. B1396642
CAS RN: 31191-06-7
M. Wt: 150.18 g/mol
InChI Key: JTRWCDQGOOUVRG-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used in the field of pharmaceuticals as a building block .


Molecular Structure Analysis

The molecular structure of 5-(Dimethylamino)pyridine-2-carbaldehyde consists of a pyridine ring with a dimethylamino group at the 5-position and a carbaldehyde group at the 2-position . Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

The predicted boiling point of 5-(Dimethylamino)pyridine-2-carbaldehyde is 273.5±25.0 °C, and its predicted density is 1.135±0.06 g/cm3 . Its pKa value is also predicted to be 4.83±0.10 .

Scientific Research Applications

Synthesis Enhancement

5-(Dimethylamino)pyridine-2-carbaldehyde plays a significant role in enhancing synthesis processes. For example, it's used in microwave-assisted synthesis of 3′-indolyl substituted 4H-chromenes, which are shown to have antimicrobial activity. This process benefits from high yield, selectivity, and shorter reaction time (Kathrotiya & Patel, 2012).

Crystal Structure Formation

The compound contributes to the formation of crystal structures. For instance, 4-Dimethylamino-N′-(3-pyridylmethylidene)benzohydrazide was prepared using pyridine-3-carbaldehyde, forming chains along the b axis in the crystal structure (Ding & Ni, 2010).

Oxidative Cyclization

In oxidative cyclization, the compound is utilized to create new derivatives. For example, pyridine-2-carbaldehyde thiosemicarbazone and pyridine-2-carbaldehyde 4N-methyl thiosemicarbazone undergo oxidative cyclization, leading to the formation of new compounds with dinuclear entities containing either square-pyramidal or octahedral copper(II) ions (Gómez-Saiz et al., 2003).

Fluorescent Probe Synthesis

The compound is instrumental in synthesizing fluorescent probes. A study demonstrated its use in sensing Cd2+, Zn2+, and Cu2+ through different fluorescence and color changes observable by naked eyes (樊江莉 et al., 2014).

Catalysis in Organic Reactions

It serves as a catalyst in organic reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a DMAP salt, was used as a recyclable catalyst for the acylation of inert alcohols and phenols (Liu et al., 2014).

Dual Fluorescent and Magnetic Probes

The compound aids in preparing frameworks combining dual fluorescent and magnetic probes, significantly advancing the field of molecular chemistry (Ziessel & Stroh, 2003).

Safety And Hazards

The safety data sheet for 5-(Dimethylamino)pyridine-2-carbaldehyde indicates that it is classified under GHS07 for safety purposes . The hazard statements include H302 (Harmful if swallowed), H335 (May cause respiratory irritation), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

5-(dimethylamino)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)9-5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRWCDQGOOUVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)pyridine-2-carbaldehyde

CAS RN

31191-06-7
Record name 5-(dimethylamino)pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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